2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine
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Overview
Description
2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound with the molecular formula C10H9ClF3N. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a cyclobutyl group bearing a trifluoromethyl group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the reaction of 2-chloropyridine with a cyclobutyl derivative containing a trifluoromethyl group. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as toluene or dimethylformamide (DMF).
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl-substituted pyridines on biological systems. Its interactions with enzymes and receptors are of particular interest.
Mechanism of Action
The mechanism of action of 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine include:
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
2-chloro-4-(trifluoromethyl)pyrimidine: Used in the study of interfacial interactions with phospholipid-mimic immobilized-artificial-membrane chromatographic stationary phases.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring with a cyclobutyl group bearing a trifluoromethyl substituent. This structure imparts unique physicochemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
2758004-18-9 |
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Molecular Formula |
C10H9ClF3N |
Molecular Weight |
235.6 |
Purity |
95 |
Origin of Product |
United States |
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